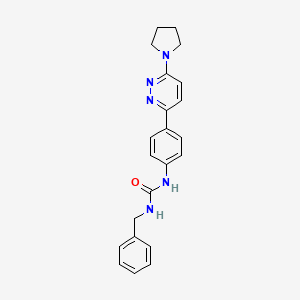

1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Description

Properties

IUPAC Name |

1-benzyl-3-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O/c28-22(23-16-17-6-2-1-3-7-17)24-19-10-8-18(9-11-19)20-12-13-21(26-25-20)27-14-4-5-15-27/h1-3,6-13H,4-5,14-16H2,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIQMZGYBPMHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea typically involves multi-step organic reactions. One common approach is to start with the construction of the pyridazine ring, followed by the introduction of the pyrrolidine ring and the benzyl group. The final step involves the formation of the phenylurea moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability, making the compound available for extensive research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

Pyridazine derivatives: Compounds with the pyridazine ring are known for their diverse pharmacological properties.

Phenylurea derivatives: These compounds are widely studied for their potential therapeutic applications.

Uniqueness

1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential drug development.

Biological Activity

1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The chemical structure of 1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea can be represented as follows:

This structure features a urea linkage, which is significant for its biological activity, particularly in interactions with various biological targets.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

- Enzyme Inhibition : Some derivatives show inhibition against specific enzymes such as p38 MAPK and COX-2, which are involved in inflammatory responses.

- Antimicrobial Activity : Compounds with urea functionalities have been noted for moderate antibacterial and antifungal properties, targeting pathogens like Staphylococcus aureus and Candida albicans .

Pharmacological Effects

The pharmacological profile of 1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea includes:

Antitumor Activity

Recent studies have demonstrated that similar compounds exhibit antitumor effects by modulating immune responses and inhibiting tumor growth. For instance, a related compound was shown to inhibit CSF1R, leading to antitumor effects in murine models .

Neuroprotective Effects

Compounds with similar moieties have been explored for their neuroprotective properties, particularly in the context of Alzheimer's disease. They may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Antimicrobial Studies : A series of pyrazolyl-ureas were evaluated for their antimicrobial activity, revealing minimum inhibitory concentrations (MICs) around 250 μg/mL against various bacterial strains .

- Inflammation Models : Inhibition of p38 MAPK was reported with IC50 values in the nanomolar range, indicating potent anti-inflammatory properties. This suggests that modifications in the urea structure can enhance bioactivity against inflammatory pathways .

Comparative Data Table

The following table summarizes key biological activities associated with structurally similar compounds:

Q & A

Q. What in vitro and in vivo models are suitable for toxicity profiling?

- Models :

- In vitro : HepG2 cells for hepatotoxicity; hERG assay for cardiac risk.

- In vivo : Rodent models for acute toxicity (LD) and metabolite identification (LC-MS/MS).

- Alternative : Zebrafish embryos for high-throughput developmental toxicity screening.

Tables of Key Data

Table 1 : Common Synthetic Intermediates and Their Roles

| Intermediate | Role in Synthesis | Key Reaction Conditions |

|---|---|---|

| 4-Aminophenyl-pyridazine | Core for urea linkage | Anhydrous DCM, 0–5°C |

| Benzyl isocyanate | Urea-forming reagent | Reflux in THF, 12 h |

| Pd-catalyzed coupling adduct | Introduces pyrrolidine substituent | Pd(OAc), 80°C, 24 h |

Table 2 : Biological Assay Conditions and Outcomes (Hypothetical Data)

| Target Enzyme | Assay Type | IC (nM) | Selectivity Index (vs. Off-Target) |

|---|---|---|---|

| Kinase A | Fluorescence | 12.5 ± 1.2 | >100 (vs. Kinase B) |

| Protease X | Colorimetric | 45.3 ± 3.8 | 15 (vs. Protease Y) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.